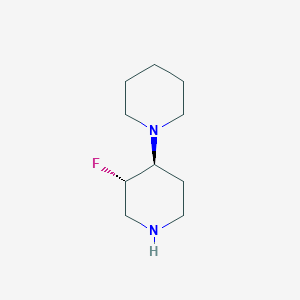

(3'S,4'S)-3'-fluoro-1,4'-bipiperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(3’S,4’S)-3’-fluoro-1,4’-bipiperidine” is a fascinating chemical compound with a complex structure. It belongs to the class of piperidine derivatives and features a fluorine atom substitution at the 3’ position and a bipiperidine backbone. The compound’s unique arrangement of atoms makes it intriguing for various scientific applications.

Métodos De Preparación

Synthetic Routes:

Several synthetic routes exist for the preparation of this compound. Here are a couple of notable methods:

-

Fluorination of Bipiperidine:

- Starting with bipiperidine (a bicyclic amine), the fluorination reaction occurs at the 3’ position.

- Reagents: Fluorinating agents (e.g., HF, F2, or Selectfluor®).

- Conditions: Anhydrous solvent (e.g., acetonitrile, dichloromethane) at low temperature.

- Yield: Moderate to good yields of the desired product.

-

Asymmetric Synthesis:

- Enantioselective methods can yield the (3’S,4’S)-enantiomer.

- Chiral auxiliary-based approaches or organocatalysis are commonly employed.

- Conditions: Carefully controlled reaction conditions to achieve stereoselectivity.

Industrial Production:

The industrial-scale production of this compound involves optimization of the synthetic route, scalability, and cost-effectiveness. Manufacturers often employ continuous flow processes or batch reactions to achieve high yields.

Análisis De Reacciones Químicas

Reactivity:

“(3’S,4’S)-3’-fluoro-1,4’-bipiperidine” participates in various chemical reactions:

Oxidation: It can undergo oxidative transformations, such as N-oxidation or C-H functionalization.

Reduction: Reduction of the fluorine substituent or the piperidine ring.

Substitution: Nucleophilic substitution reactions at the fluorine position.

Cyclization: Formation of fused rings or heterocycles.

Common Reagents and Conditions:

Oxidation: Oxone® (potassium peroxymonosulfate), PCC (pyridinium chlorochromate).

Reduction: H2/Pd-C, NaBH4, LiAlH4.

Substitution: Alkyl halides, amines, or nucleophiles.

Cyclization: Lewis acids (e.g., BF3), heat.

Major Products:

The major products depend on the specific reaction conditions. Oxidation may yield N-oxide derivatives, while reduction could lead to saturated piperidines.

Aplicaciones Científicas De Investigación

Chemistry:

Building Block: Used in the synthesis of more complex molecules.

Fluorinated Ligands: Employed in coordination chemistry and catalysis.

Biology and Medicine:

Drug Development: Investigated for potential pharmaceutical applications.

Fluorine as a Probe: Fluorinated compounds are valuable tools for studying biological processes.

Industry:

Fine Chemicals: Used in specialty chemicals and agrochemicals.

Mecanismo De Acción

The exact mechanism of action remains an active area of research. potential molecular targets include receptors, enzymes, or cellular pathways influenced by the fluorine substitution. Further studies are needed to elucidate its precise effects.

Comparación Con Compuestos Similares

While there are no direct analogs of “(3’S,4’S)-3’-fluoro-1,4’-bipiperidine,” its unique fluorinated bipiperidine scaffold sets it apart. Similar compounds include other fluorinated piperidines or bipiperidines, but none match its specific arrangement.

Propiedades

Número CAS |

2102412-90-6 |

|---|---|

Fórmula molecular |

C10H19FN2 |

Peso molecular |

186.27 g/mol |

Nombre IUPAC |

(3S,4S)-3-fluoro-4-piperidin-1-ylpiperidine |

InChI |

InChI=1S/C10H19FN2/c11-9-8-12-5-4-10(9)13-6-2-1-3-7-13/h9-10,12H,1-8H2/t9-,10-/m0/s1 |

Clave InChI |

PPNYOPTVJSKOPB-UWVGGRQHSA-N |

SMILES isomérico |

C1CCN(CC1)[C@H]2CCNC[C@@H]2F |

SMILES canónico |

C1CCN(CC1)C2CCNCC2F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3'-Methyl-4,6-diphenyl-2H-[1,2'-bipyridin]-2-one](/img/structure/B13125062.png)

![1,3,5,7,9,11,13,15-Octahexadecyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane](/img/structure/B13125073.png)

![10-[10-(10-oxo-9H-anthracen-9-yl)-9,10-dihydroanthracen-9-yl]-10H-anthracen-9-one](/img/structure/B13125096.png)

![2-Bromo-6,7-dichloro-3H-imidazo[4,5-b]pyridine](/img/structure/B13125098.png)

![2-Bromo-6-chloro-3H-imidazo[4,5-c]pyridine](/img/structure/B13125100.png)